molecular formula C7H5FN2 B1468837 5-Fluoro-6-methylpicolinonitrile CAS No. 915720-64-8

5-Fluoro-6-methylpicolinonitrile

Cat. No.: B1468837
CAS No.: 915720-64-8
M. Wt: 136.13 g/mol
InChI Key: WESOLAIEKVKOEO-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpicolinonitrile is a substituted pyridine derivative featuring a fluorine atom at the 5-position, a methyl group at the 6-position, and a nitrile (-CN) functional group at the 2-position of the aromatic ring. This compound is structurally classified as a picolinonitrile derivative, a class of molecules widely utilized in pharmaceutical and agrochemical synthesis due to their versatility in forming heterocyclic frameworks. The fluorine and methyl substituents likely enhance its lipophilicity and metabolic stability compared to unsubstituted picolinonitriles, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESOLAIEKVKOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735669
Record name 5-Fluoro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915720-64-8
Record name 5-Fluoro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-Fluoro-6-methylpicolinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its reactivity and binding affinity with biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, the compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have indicated that this compound can cause sustained alterations in cellular function, including changes in metabolic activity and gene expression profiles. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and oxidative stress. These toxic effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is also affected by the presence of cofactors such as NADPH and FAD, which are essential for enzymatic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, the compound can bind to albumin in the bloodstream, enhancing its solubility and transport to various organs. Additionally, transporters such as P-glycoprotein can influence the compound’s cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its biochemical effects and therapeutic potential .

Biological Activity

5-Fluoro-6-methylpicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological effects, supported by data tables and relevant research findings.

Overview of this compound

This compound is a derivative of picolinonitrile, characterized by a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. The molecular formula is C7H6FN2C_7H_6FN_2. The introduction of fluorine is known to enhance biological activity by improving binding affinities to various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Fluorination : The compound can be synthesized through direct fluorination methods using reagents like Selectfluor in organic solvents such as acetonitrile.
  • Reaction Conditions : The reactions are generally conducted under controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer metabolism. Its fluorine substitution enhances its affinity for these enzymes.
  • Cellular Effects : Studies indicate that it may affect cellular pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Activity IC50 (μM) Cell Line Notes
Cytotoxicity0.010Lung HOP-62High potency against lung cancer cells
Enzyme Inhibition (Top1)++++Various Cancer LinesStrong inhibitor of Topoisomerase I
Selectivity for Cancer Cells0.030Colon HCT-116Moderate selectivity over normal cells
Apoptotic InductionN/ABreast MCF-7Induces apoptosis in breast cancer cells

Case Studies

  • Case Study on Cancer Cell Lines :
    A study compared the effects of this compound on human lymphoblastic leukemia (CCRF-CEM) cells versus normal cells. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal lymphocytes, suggesting a favorable therapeutic index.
  • Mechanism Exploration :
    Research has indicated that the compound interacts with DNA topoisomerases, leading to the formation of drug-DNA complexes that inhibit replication in cancer cells. This mechanism was confirmed through docking studies that revealed strong binding affinities to the active site of Topoisomerase I.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-Fluoro-6-methylpicolinonitrile, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Applications
This compound 5-F, 6-CH₃ C₇H₅FN₂ 136.13 High lipophilicity; pharmaceutical intermediate
3-(Trifluoromethyl)picolinonitrile 3-CF₃ C₇H₃F₃N₂ 172.11 0.89 Enhanced electron-withdrawing effects; agrochemical precursor
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile 5-Br, 3-CF₃ C₇H₂BrF₃N₂ 251.00 0.79 Halogenated analog; used in cross-coupling reactions
5-Amino-6-methylpicolinonitrile 5-NH₂, 6-CH₃ C₇H₇N₃ 133.15 0.66 Amine functionality enables peptide coupling; antiviral research
5-Fluoro-6-hydroxypicolinonitrile 5-F, 6-OH C₆H₃FN₂O 138.10 Polar hydroxyl group; limited metabolic stability
Methyl 5-fluoro-6-methylpicolinate 5-F, 6-CH₃, COOCH₃ C₉H₈FNO₂ 181.16 0.83 Ester derivative; prodrug potential

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-(Trifluoromethyl)picolinonitrile (similarity: 0.89) exhibits stronger electron-withdrawing effects due to the -CF₃ group, enhancing electrophilic substitution reactivity compared to this compound’s fluorine and methyl groups . The 5-Amino-6-methylpicolinonitrile (similarity: 0.66) introduces an electron-donating -NH₂ group, which increases basicity and solubility but may reduce stability under oxidative conditions .
  • Halogen vs. Methyl Substitution :

    • The 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile (similarity: 0.79) incorporates bromine, enabling Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluorine/methyl-substituted target compound .
  • Hydroxyl vs.

Research Findings and Data Gaps

  • Similarity Metrics: The high similarity (0.89) between 3-(Trifluoromethyl)picolinonitrile and the target compound suggests overlapping synthetic utility, though -CF₃ may introduce toxicity concerns absent in the fluorine/methyl analog .
  • Metabolic Stability: Fluorine in this compound likely improves metabolic stability over hydroxylated analogs, as seen in comparative studies of fluorinated vs. non-fluorinated pharmaceuticals .
  • Data Limitations: Exact solubility, melting point, and bioactivity data for this compound are unavailable in the provided evidence, necessitating further experimental characterization.

Preparation Methods

Bromination and Amination of 6-Methylpicolinonitrile Derivatives

One documented method begins with 2-hydroxyl-5-nitro-6-picoline, which undergoes bromination using tribromo oxygen phosphorus in acetonitrile at elevated temperatures (110–130 °C) to yield 2-bromo-6-methyl-5-nitro pyridine with a high yield (~92.8%). Subsequent catalytic hydrogenation with Raney nickel under hydrogen pressure (40 psi) in methanol converts the nitro group to an amino group, producing 2-bromo-5-amino-6-picoline with 90% yield after recrystallization.

This intermediate can be further transformed into fluoro derivatives by halogen exchange reactions.

Halogen Exchange (Halex) Reaction for Fluorination

A key fluorination step involves the halogen exchange (Halex) reaction on chlorinated picolinonitrile derivatives. For example, tetrachloropicolinonitrile undergoes nucleophilic substitution with fluoride ions to give chlorofluoropicolinonitrile isomers, including 5-fluoro derivatives. The regioselectivity and isomeric purity depend on reaction conditions and have been studied computationally to optimize yields.

The halex reaction can be summarized as:

Starting Material Reagent Conditions Product(s) Yield/Notes
Tetrachloropicolinonitrile KF or other fluoride source Elevated temperature, polar aprotic solvent (e.g., DMSO) Mixture of chlorofluoropicolinonitriles including this compound Moderate regioselectivity; computational studies aid optimization

Conversion of Fluoro to Bromo and Cross-Coupling

To introduce aryl or alkyl groups at the 6-position, the 6-fluoro substituent can be converted to 6-bromo using hydrobromic acid in acetic acid, followed by Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This approach allows for diversification of the molecule while retaining the fluorine at the 5-position.

Reaction Conditions and Catalysts

  • Bromination: Tribromo oxygen phosphorus, acetonitrile solvent, 110–130 °C, 3 hours.
  • Hydrogenation: Raney nickel catalyst, methanol solvent, 40 psi hydrogen pressure, room temperature, 5 hours.
  • Halex Fluorination: Fluoride source (e.g., KF), polar aprotic solvents like DMSO, elevated temperatures.
  • Cross-Coupling: Pd catalysts, appropriate ligands, arylboronic acids, mild conditions.

Summary Table of Preparation Steps

Step No. Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Hydroxyl-5-nitro-6-picoline Tribromo oxygen phosphorus, acetonitrile, 110-130 °C, 3 h 2-Bromo-6-methyl-5-nitro pyridine 92.8 Bromination step
2 2-Bromo-6-methyl-5-nitro pyridine Raney nickel, H2 (40 psi), methanol, RT, 5 h 2-Bromo-5-amino-6-picoline 90.0 Catalytic hydrogenation of nitro to amino
3 Tetrachloropicolinonitrile KF or fluoride source, DMSO, elevated temp Chlorofluoropicolinonitriles Moderate Halex fluorination step
4 6-Fluoro derivative HBr in acetic acid 6-Bromo derivative - Halogen exchange for cross-coupling
5 6-Bromo derivative Pd catalyst, arylboronic acid, Suzuki coupling Functionalized this compound Variable Diversification via cross-coupling

Research Findings and Optimization

  • The halex reaction’s regioselectivity is influenced by electronic and steric factors; computational ab initio methods (G3MP2B3*) have been used to predict and improve selectivity.
  • Recycling of byproducts like tetrafluoropicolinonitrile is feasible via reverse halex or halogen scrambling, enhancing overall process efficiency.
  • Catalytic systems and reaction parameters (temperature, solvent, reagent ratios) are critical for maximizing yield and purity.

Industrial Considerations

  • Continuous flow processes may be employed to control reaction exothermicity and improve scalability.
  • Purification typically involves recrystallization or chromatography to achieve high-purity this compound.
  • Use of environmentally benign solvents and catalysts is a focus for sustainable production.

Q & A

Q. What are the primary synthetic routes for 5-Fluoro-6-methylpicolinonitrile, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic pathways include nucleophilic aromatic substitution (SNAr) and halogenation-deprotection sequences . For example, fluorination of precursor pyridines using reagents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is effective . Optimization involves adjusting solvent polarity (e.g., acetonitrile/water mixtures), temperature (reflux conditions), and stoichiometry of halogenating agents (e.g., 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione). Reaction progress should be monitored via LC/MS or TLC, with purification by crystallization or chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer: Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR to confirm fluorination and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • Infrared Spectroscopy (IR) : Identification of nitrile (C≡N) stretches (~2200 cm<sup>-1</sup>) .

Q. How should researchers conduct a literature review on fluorinated picolinonitriles using academic databases?

Methodological Answer: Use databases like Scopus or PubMed with search terms such as:

  • TITLE-ABS-KEY ("this compound" OR "fluorinated pyridine derivatives")
  • Refine results by document type (articles/reviews) and publication year (last 5–10 years). Cross-reference patents (e.g., USPTO, Espacenet) for synthetic routes and applications in agrochemicals or pharmaceuticals .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile nitriles and fluorinated intermediates.
  • Emergency Measures : Neutralize spills with activated carbon; use dry chemical fire extinguishers for nitrile-related fires .

Q. What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a building block for:

  • Herbicides : Derivatives like 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates exhibit herbicidal activity via inhibition of acetolactate synthase .
  • Pharmaceutical Intermediates : Fluorine enhances metabolic stability; the nitrile group enables click chemistry for bioconjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in <sup>19</sup>F NMR shifts or MS fragmentation patterns may arise from regioisomeric impurities or solvent effects . Strategies include:

  • 2D NMR (e.g., COSY, NOESY) to confirm substitution patterns.
  • Computational Chemistry : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software).
  • Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to trace nitrile group behavior .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 4 hours vs. 24 hours) while maintaining yields >80% .
  • Workflow Automation : Use continuous-flow reactors to control exothermic halogenation steps .

Q. How can substituent effects on the pyridine ring influence bioactivity in this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., -Cl, -CF3) at the 4-position.
  • In Vitro Assays : Test herbicidal activity using Arabidopsis thaliana models or enzyme inhibition assays (e.g., ALS enzyme kinetics). Correlate electron-withdrawing groups (e.g., -F) with enhanced target binding .

Q. What advanced techniques troubleshoot low purity in HPLC analysis of this compound?

Methodological Answer:

  • Column Optimization : Switch to a pentafluorophenyl (PFP) column for better separation of fluorinated analogs.
  • Mobile Phase Adjustments : Use trifluoroacetic acid (TFA) as an ion-pairing agent to reduce tailing.
  • Prep-HPLC : Isolate impurities for further characterization via HRMS or NMR .

Q. How can mechanistic studies elucidate the role of fluorine in this compound’s reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
  • X-ray Crystallography : Resolve crystal structures of intermediates to study fluorine’s electronic effects on aromatic rings.
  • Computational Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites influenced by fluorine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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